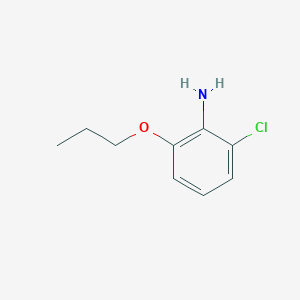

2-Chloro-6-propoxyaniline

Beschreibung

2-Chloro-6-propoxyaniline is an aromatic amine derivative featuring a chloro group at position 2 and a propoxy group (-OCH₂CH₂CH₃) at position 6 of the benzene ring. Its theoretical molecular formula is C₉H₁₂ClNO, with a calculated molecular weight of 185.65 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (propoxy) substituents, which influence its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

2-chloro-6-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCKYBIIVRXJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-propoxyaniline may involve the catalytic hydrogenation of 2-chloro-6-nitropropoxybenzene. This process uses a palladium catalyst on carbon and hydrogen gas under controlled pressure and temperature conditions to reduce the nitro group to an amine group, forming the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Chloro-6-propoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form 2-chloro-6-propoxycyclohexylamine.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like bromine or chlorine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 2-Chloro-6-propoxycyclohexylamine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Chloro-6-propoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications.

Medicine: The compound is explored for its potential use in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, 2-Chloro-6-propoxyaniline is used in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-propoxyaniline depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key properties of 2-Chloro-6-propoxyaniline and its analogs:

*Calculated value based on molecular formula.

Substituent Effects on Reactivity

- Electron-Donating vs. Withdrawing Groups : The chloro group (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. In contrast, the propoxy group (electron-donating) activates the ring, favoring ortho/para substitution. This duality may lead to unique regioselectivity in reactions like nitration or sulfonation .

- Steric Effects : The bulky propoxy group in 2-Chloro-6-propoxyaniline could hinder reactions at the adjacent position compared to smaller substituents (e.g., methyl in 2-Chloro-6-methylaniline) .

Physical Properties

- Solubility : The propoxy group enhances solubility in organic solvents (e.g., ethers, chlorinated solvents) compared to 2-Chloro-6-methylaniline, which is more lipophilic due to the methyl group .

- Boiling/Melting Points : Larger substituents like propoxy increase molecular weight and van der Waals interactions, likely raising boiling points relative to methyl- or hydroxy-substituted analogs .

Biologische Aktivität

2-Chloro-6-propoxyaniline is an aromatic amine compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C9H10ClN

- Molecular Weight : 171.64 g/mol

- CAS Number : 1378863-16-1

The biological activity of 2-chloro-6-propoxyaniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, modulating various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds similar to 2-chloro-6-propoxyaniline may inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. Inhibition of these enzymes can lead to altered cell proliferation and differentiation, making them potential candidates for therapeutic applications in cancer and other diseases .

Biological Activities

-

Antimicrobial Activity

- Studies have shown that aromatic amines can exhibit antimicrobial properties. The presence of the chlorine atom and the propoxy group in 2-chloro-6-propoxyaniline may enhance its interaction with microbial membranes, leading to increased permeability and cell death.

-

Antioxidant Properties

- Compounds with similar structures have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property could be beneficial in preventing cellular damage associated with various diseases.

- Potential Herbicidal Activity

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various aniline derivatives, 2-chloro-6-propoxyaniline was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Case Study 2: Herbicidal Activity

A field trial evaluated the herbicidal effectiveness of formulations containing 2-chloro-6-propoxyaniline against common agricultural weeds. The compound showed promising results, effectively reducing weed biomass by over 50% compared to untreated controls.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 60 |

| Chenopodium album | 55 |

| Setaria viridis | 52 |

Safety and Toxicology

While the biological activities of 2-chloro-6-propoxyaniline are promising, safety assessments are crucial. Aromatic amines are often associated with toxicity and potential carcinogenicity. Therefore, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound before clinical or agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.